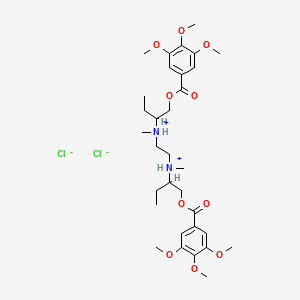

Butobendin

Description

Butobendin is a synthetic compound characterized as a double ester of 2-aminobutanol and trimethoxybenzoic acid. It exhibits stereospecific pharmacological activity, particularly in its 2S,2'S configuration, and functions as a noncompetitive inhibitor of dopamine β-hydroxylase (DBH), a critical enzyme in the biosynthesis of norepinephrine and epinephrine . This compound reduces the Vmax of DBH more potently than endogenous regulators like adrenaline and noradrenaline, as well as the antiarrhythmic agent quinidine. At high concentrations (1.55 µM), it stabilizes DBH activity at ~50% of baseline, suggesting allosteric modulation of the enzyme’s tetrameric structure .

Propriétés

Formule moléculaire |

C32H50Cl2N2O10 |

|---|---|

Poids moléculaire |

693.6 g/mol |

Nom IUPAC |

methyl-[2-[methyl-[1-(3,4,5-trimethoxybenzoyl)oxybutan-2-yl]azaniumyl]ethyl]-[1-(3,4,5-trimethoxybenzoyl)oxybutan-2-yl]azanium;dichloride |

InChI |

InChI=1S/C32H48N2O10.2ClH/c1-11-23(19-43-31(35)21-15-25(37-5)29(41-9)26(16-21)38-6)33(3)13-14-34(4)24(12-2)20-44-32(36)22-17-27(39-7)30(42-10)28(18-22)40-8;;/h15-18,23-24H,11-14,19-20H2,1-10H3;2*1H |

Clé InChI |

NNSPSTCLUNWYSE-UHFFFAOYSA-N |

SMILES canonique |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)[NH+](C)CC[NH+](C)C(CC)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC.[Cl-].[Cl-] |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du Butobendin implique l'estérification du 2-aminobutanol avec l'acide triméthoxybenzoïque. La réaction nécessite généralement un catalyseur acide et est réalisée sous reflux pour assurer une estérification complète. Le mélange réactionnel est ensuite purifié par recristallisation ou chromatographie pour obtenir du this compound pur .

Méthodes de production industrielle

Dans un cadre industriel, la production du this compound suit une voie de synthèse similaire, mais à plus grande échelle. Le procédé implique l'utilisation de réactifs et de solvants de qualité industrielle, et la réaction est réalisée dans de grands réacteurs. Le processus de purification peut impliquer plusieurs étapes, notamment la distillation, la cristallisation et la filtration, pour garantir la pureté élevée du produit final .

Analyse Des Réactions Chimiques

Applications de recherche scientifique

Chimie : Utilisé comme réactif en synthèse organique et comme composé modèle dans des études de mécanisme réactionnel.

Biologie : Enquêté pour ses effets sur les processus cellulaires et les activités enzymatiques.

Médecine : Exploré pour ses propriétés antiarythmiques et ses applications thérapeutiques potentielles dans le traitement des troubles du rythme cardiaque.

Industrie : Utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse d'autres composés chimiques

Mécanisme d'action

Le this compound exerce ses effets en interagissant avec des cibles moléculaires spécifiques dans l'organisme. Il agit principalement sur les canaux sodiques et potassiques des cellules cardiaques, en modulant leur activité pour stabiliser le rythme cardiaque. Le composé inhibe l'afflux rapide d'ions sodium pendant la phase de dépolarisation et prolonge la phase de repolarisation en affectant les canaux ioniques potassium. Cette double action contribue à maintenir un rythme cardiaque régulier et à prévenir les arythmies.

Applications De Recherche Scientifique

Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.

Biology: Investigated for its effects on cellular processes and enzyme activities.

Medicine: Explored for its antiarrhythmic properties and potential therapeutic applications in treating heart rhythm disorders.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds

Mécanisme D'action

Butobendin exerts its effects by interacting with specific molecular targets in the body. It primarily acts on the sodium and potassium channels in cardiac cells, modulating their activity to stabilize heart rhythm. The compound inhibits the rapid influx of sodium ions during the depolarization phase and prolongs the repolarization phase by affecting potassium ion channels. This dual action helps in maintaining a regular heart rhythm and preventing arrhythmias .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Butobendin’s mechanism and efficacy are best contextualized against structurally or functionally related compounds, including DBH inhibitors, antiarrhythmics, and aminobutanol derivatives. Below is a detailed comparison:

Table 1: Comparative Pharmacological Profiles

Key Findings from Comparative Studies

Potency and Selectivity: this compound’s noncompetitive inhibition distinguishes it from competitive inhibitors like nepicastat. While nepicastat binds directly to the active site, this compound likely modulates enzyme conformation, as evidenced by its sigmoidal kinetics at low tyramine concentrations . Disulfiram, though more potent, lacks specificity and targets multiple copper-dependent enzymes, increasing toxicity risks .

Therapeutic Implications: Unlike quinidine, which primarily targets ion channels, this compound’s DBH inhibition may reduce sympathetic overdrive in arrhythmias without affecting cardiac conduction . Compared to endogenous catecholamines, this compound’s synthetic structure allows for prolonged enzyme modulation, avoiding receptor-mediated side effects (e.g., hypertension from adrenaline) .

Structural Analogues: 2-Aminobenzamide derivatives (e.g., nepicastat) share a similar aminobutanol backbone but differ in substituents, affecting binding affinity and pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.